Quinoxidine is a derivative of di-N-oxide quinoxaline, a group of chemical compounds known for their antibacterial properties. [] While its close analogue, Dioxidine, is more widely studied, Quinoxidine has been explored for its potential in various scientific applications. Research indicates that Quinoxidine is metabolized into Dioxidine within the body. []
Quinoxidine is synthesized from quinoxaline derivatives, specifically through the modification of 2,3-dimethylquinoxaline 1,4-dioxide. This compound falls under the category of quinoxaline derivatives, which are characterized by a bicyclic structure containing nitrogen atoms in the rings. The classification of quinoxidine can be further specified under the broader category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure.
The synthesis of quinoxidine involves several chemical reactions, primarily focusing on modifications to the methyl groups of the quinoxaline core. The most notable method for synthesizing quinoxidine is through the bromination of 2,3-dimethylquinoxaline 1,4-dioxide, which results in the formation of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide. This intermediate can then be treated with acetic acid in the presence of triethylamine to yield quinoxidine.
Quinoxidine has a complex molecular structure characterized by its bicyclic framework. The molecular formula is typically represented as . The structural features include:
Quinoxidine participates in several chemical reactions that underscore its reactivity and utility in medicinal chemistry:
The mechanism by which quinoxidine exerts its biological effects primarily involves oxidative stress induction and DNA damage:
Quinoxidine exhibits distinct physical and chemical properties that contribute to its functionality:
Quinoxidine has several significant applications in scientific research and medicine:
Quinoxidine (CAS No. 10103-89-6) is systematically named as 2,3-Quinoxalinedimethanol, diacetate (ester), 1,4-dioxide according to IUPAC nomenclature rules [1]. This nomenclature precisely reflects its core quinoxaline heterocyclic system, the presence of two methanol groups at positions 2 and 3 (esterified with acetic acid), and the N-oxidation state at both ring nitrogen atoms (1,4-dioxide). The compound is also recognized by several synonyms in chemical literature and commercial contexts, including Chinoxidin, 2,3-Di(acetoxymethyl)quinoxaline di-N-oxide, and 2,3-Bis(acetoxymethyl)quinoxaline 1,4-dioxide [1] [8]. These alternative names emphasize either the functional group arrangement or the N-oxide character. The molecular formula C₁₄H₁₄N₂O₆ confirms the elemental composition, with a calculated molecular weight of 306.275 g/mol [1]. The presence of the N-oxide functionality fundamentally differentiates Quinoxidine from simpler quinoxaline derivatives, contributing significantly to its electronic and biological properties.
Table 1: Nomenclature and Identifiers of Quinoxidine
Classification Type | Identifier |
---|---|
CAS Registry Number | 10103-89-6 |
IUPAC Name | 2,3-Quinoxalinedimethanol, diacetate (ester), 1,4-dioxide |
Common Synonyms | Chinoxidin; 2,3-Bis(acetoxymethyl)quinoxaline 1,4-dioxide; 2,3-Di(acetoxymethyl)quinoxaline di-N-oxide |
Molecular Formula | C₁₄H₁₄N₂O₆ |
Molecular Weight | 306.275 g/mol |
Quinoxidine features a planar quinoxaline core formed by a benzopyrazine system (fused benzene and pyrazine rings). The pyrazine ring exists in a dioxidized state, with both nitrogen atoms bearing oxygen atoms (N-oxide functionality). At the 2- and 3-positions of this core, -CH₂OCOCH₃ (acetoxymethyl) substituents are attached [1] [8]. This molecular architecture combines a rigid, electron-deficient aromatic core with flexible ester side chains.
X-ray crystallographic studies of related quinoxaline di-N-oxides indicate that the N-oxide groups introduce significant dipolar character to the heterocyclic ring system. The dihedral angles between the benzene ring and the dioxidized pyrazine ring are typically close to 180°, maintaining planarity. The acetoxymethyl groups adopt conformations where the ester functionalities can project outwards from the plane of the quinoxaline ring, potentially influencing crystal packing and intermolecular interactions [8]. Unlike its structural analogue quinidine, which possesses multiple chiral centers (e.g., (9S)- configuration), Quinoxidine lacks stereogenic centers due to the symmetry of the 2,3-disubstitution and the planarity of the core [3]. The absence of stereoisomers simplifies its structural analysis compared to bioactive alkaloids like quinine or quinidine.
Quantum chemical investigations using Density Functional Theory (DFT) at the B3LYP/6-31G* level provide deep insights into Quinoxidine's electronic behavior. Frontier Molecular Orbital (FMO) analysis reveals a characteristic HOMO-LUMO energy gap. The HOMO (Highest Occupied Molecular Orbital) is primarily localized over the quinoxaline π-system and the oxygen atoms of the *N-oxide groups, while the LUMO (Lowest Unoccupied Molecular Orbital) encompasses the entire π*-system of the quinoxaline core [5]. The calculated energy gap (ΔE = ~4.5 eV) signifies moderate kinetic stability and suggests potential charge transfer capabilities within the molecule.
Molecular Electrostatic Potential (MEP) mapping demonstrates pronounced electronegative regions (red) around the N-oxide oxygen atoms and the carbonyl oxygens of the ester groups. These regions act as potential sites for electrophilic attack or hydrogen bonding. Conversely, electropositive regions (blue) are observed over the hydrogen atoms of the methylene (-CH₂-) groups and the aromatic protons [5]. This polarized electrostatic landscape facilitates interactions with biological targets. Nonlinear optical (NLO) analysis predicts significant first-order hyperpolarizability (β) values for Quinoxidine, driven by the strong electron-withdrawing nature of the N-oxide groups combined with the π-conjugated system. This property suggests potential for NLO material applications. Spectroscopic signatures correlate well with computational predictions: FT-IR shows strong C=O stretches at ~1740 cm⁻¹, N-O stretches near 1250-1350 cm⁻¹, and C-O-C stretches around 1100-1200 cm⁻¹; UV-Vis-NIR spectroscopy exhibits absorption maxima in the range of 250-350 nm due to π→π* and n→π* transitions [5].
Table 2: Key Electronic Properties of Quinoxidine from DFT Studies
Property | Description/Value | Significance |
---|---|---|
HOMO Energy | -6.82 eV | Indicates electron-donating ability |
LUMO Energy | -2.31 eV | Indicates electron-accepting ability |
HOMO-LUMO Gap (ΔE) | ~4.51 eV | Reflects kinetic stability/reactivity |
Molecular Electrostatic Potential | Electronegative regions at N-O and C=O sites; Electropositive at H sites | Predicts sites for electrophilic/nucleophilic interactions |
Dipole Moment (μ) | ~8.5 Debye | High polarity due to N-oxides and esters |
First Hyperpolarizability (β) | Significant computed value | Indicates potential nonlinear optical activity |
Quinoxidine exhibits fundamental structural and electronic distinctions from both quinoxaline and the antiarrhythmic agent quinidine. Compared to quinoxaline (C₈H₆N₂), Quinoxidine features a fully saturated N-oxidized ring (1,4-dioxide) and ester-functionalized side chains (2,3-di(acetoxymethyl)) [5] [8]. These modifications dramatically alter electronic properties: quinoxaline is a neutral, relatively hydrophobic heterocycle with a smaller HOMO-LUMO gap (~5.0 eV), while Quinoxidine's N-oxide groups introduce strong dipole moments and enhanced polarity (logP ~1.82), increasing water solubility and modifying binding interactions [1] [5]. Biologically, quinoxaline itself has limited activity, whereas N-oxidation often enhances antibacterial and antiparasitic potential, as seen in Quinoxidine and its analogue dioxidine, likely due to improved DNA intercalation or radical generation [8].
In contrast, quinidine (C₂₀H₂₄N₂O₂) shares only a superficial name similarity with Quinoxidine. Quinidine is a cinchona alkaloid featuring a complex structure with a quinoline ring connected to a quinuclidine moiety via a hydroxymethyl bridge, containing multiple chiral centers (e.g., (8S,9R)-configuration) [3]. Its primary mechanism involves blockade of voltage-gated sodium (Nav1.5) and potassium (hERG) channels, prolonging cardiac action potentials [2] [3] [7]. Quinoxidine lacks this ion channel blocking activity. Pharmacokinetically, quinidine undergoes extensive hepatic metabolism (CYP3A4-mediated hydroxylation), producing active metabolites like 3-hydroxyquinidine [2] [6], while Quinoxidine's metabolic pathways remain less characterized but likely involve esterase hydrolysis and N-oxide reduction. Quantum chemical comparisons show quinidine possesses a distinct HOMO distribution localized on the methoxyquinoline ring and a larger molecular volume (324.42 g/mol vs. 306.28 g/mol for Quinoxidine), facilitating different target engagements [3] [5].
Table 3: Structural and Electronic Comparison of Quinoxidine with Related Compounds
Property | Quinoxidine | Quinoxaline | Quinidine |
---|---|---|---|
Core Structure | Quinoxaline 1,4-dioxide with 2,3-di(acetoxymethyl) | Benzopyrazine | Cinchona alkaloid: Quinoline linked to quinuclidine |
Molecular Formula | C₁₄H₁₄N₂O₆ | C₈H₆N₂ | C₂₀H₂₄N₂O₂ |
Key Functional Groups | N-Oxides, Esters | None (parent heterocycle) | Methoxy, vinyl, tertiary amine, alcohol |
Stereochemistry | Achiral (planar) | Achiral (planar) | Multiple chiral centers |
Calculated logP | ~1.82 [1] | ~1.45 (predicted) | ~3.5 [6] |
HOMO-LUMO Gap (DFT) | ~4.51 eV [5] | ~5.0 eV [5] | Not reported in search results |
Dominant Biological Activities | Antibacterial [8] | Building block | Antiarrhythmic, Antimalarial [2] [3] |
Primary Molecular Targets | DNA? Bacterial enzymes? | N/A | Na+/K+ channels, heme polymerization |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: